6-(isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
6-(isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopentylamino group attached to the pyrimidine ring, making it a subject of interest for researchers.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-methyl-6-(3-methylbutylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)4-5-11-8-6-9(14)13(3)10(15)12-8/h6-7,11H,4-5H2,1-3H3,(H,12,15) |
InChI Key |
QIWCSJBCELTQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC(=O)N(C(=O)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with isopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise control of reaction parameters, purification of the product through crystallization or chromatography, and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-(isopropylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
6-(isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific isopentylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
6-(Isopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17N3O2
- Molecular Weight : 211.26 g/mol
- IUPAC Name : 3-methyl-6-(3-methylbutylamino)-1H-pyrimidine-2,4-dione
The compound features an isopentylamino group attached to the pyrimidine ring, which influences its biological interactions and solubility properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which could be beneficial in therapeutic applications. For instance, its structural similarity to other pyrimidine derivatives suggests a role in modulating enzyme activity related to metabolic pathways.
- Receptor Interaction : There is evidence that it may interact with various receptors in biological systems, potentially influencing physiological processes such as gastrointestinal motility .
The mechanism of action for this compound involves binding to specific molecular targets. This interaction can modulate enzyme activity or receptor functions:
- Enzyme Modulation : By binding to active sites on enzymes, the compound may alter their activity, which can lead to various biochemical effects.
- Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to gastrointestinal function and other physiological processes .
Synthesis
The synthesis of this compound typically involves:
- Reactants : The reaction generally uses 3-methyluracil and isopentylamine.
- Conditions : The reaction is performed under controlled conditions in solvents like ethanol or methanol with heating to facilitate product formation.
- Purification : Product purification may involve crystallization or chromatography to achieve high yield and purity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their implications:
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other pyrimidine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione | Contains amino groups at positions 5 and 6 | Role in nucleotide synthesis |
| 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | Benzyl group instead of isopentyl | Different biological activity profiles |
| 6-(dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | Long dodecyl chain enhances lipid solubility | Potential applications in drug delivery systems |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
